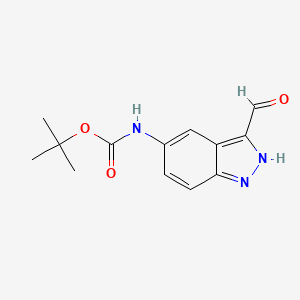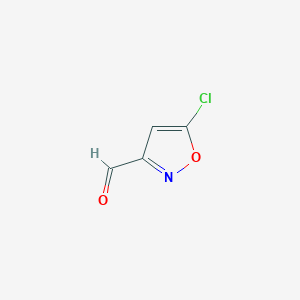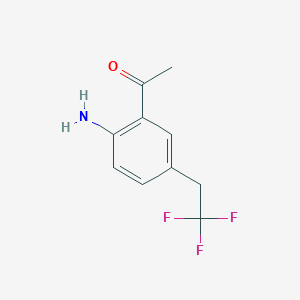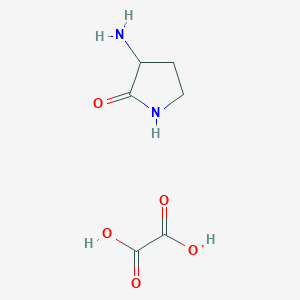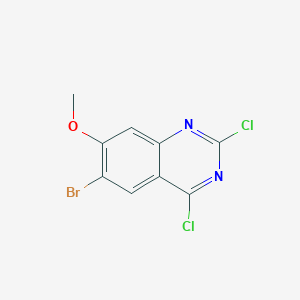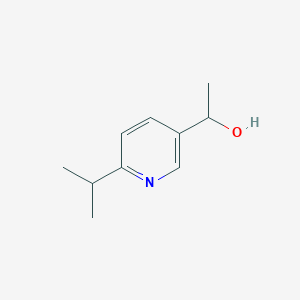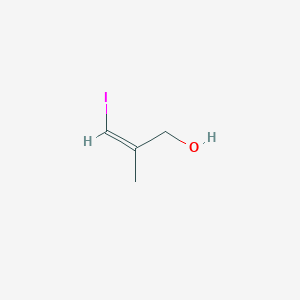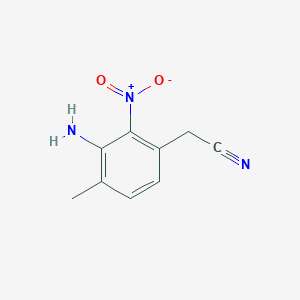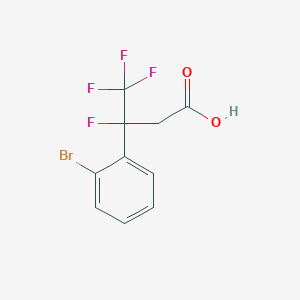
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound that features a bromophenyl group and a tetrafluorobutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acid Derivatives: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex organic molecules.
科学研究应用
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets and pathways The bromophenyl group can engage in various chemical interactions, while the tetrafluorobutanoic acid moiety can influence the compound’s overall reactivity and stability
相似化合物的比较
Similar Compounds
3-(2-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the tetrafluorobutanoic acid moiety.
3-(3-Bromophenyl)propionic acid: Similar structure with the bromine atom positioned differently on the phenyl ring.
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
This compound is unique due to the presence of both the bromophenyl group and the tetrafluorobutanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H7BrF4O2 |
|---|---|
分子量 |
315.06 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI 键 |
QLROWZXNOWVWSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
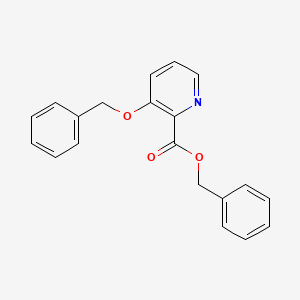

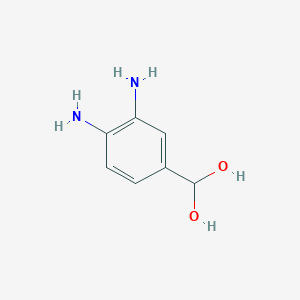
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
